(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone is a complex organic molecule featuring a benzofuran core, a benzyl(methyl)amino group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.
Introduction of the Benzyl(methyl)amino Group: This step often involves the alkylation of an amine with a benzyl halide, followed by methylation.
Attachment of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation, where the benzofuran core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a benzofuranone derivative.
Reduction: Formation of a benzofuran alcohol derivative.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its effects on different biological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzofuran core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzyl(methyl)amino group may enhance binding affinity through additional interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone: Lacks the benzyl(methyl)amino group, resulting in different biological activity.
(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of both the benzyl(methyl)amino group and the dimethoxyphenyl moiety in (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
[4-[[benzyl(methyl)amino]methyl]-5-hydroxy-1-benzofuran-3-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H25NO5/c1-27(14-17-7-5-4-6-8-17)15-19-21(28)10-12-23-25(19)20(16-32-23)26(29)18-9-11-22(30-2)24(13-18)31-3/h4-13,16,28H,14-15H2,1-3H3 |
InChI Key |
WFFBAQJTUZWJPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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